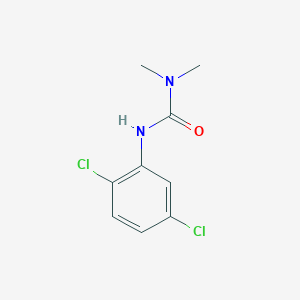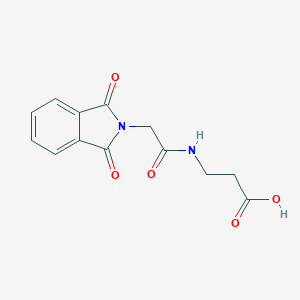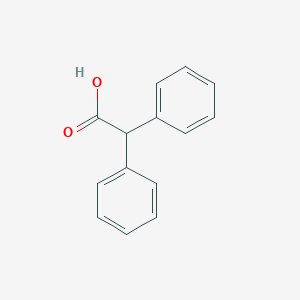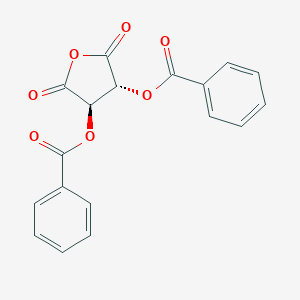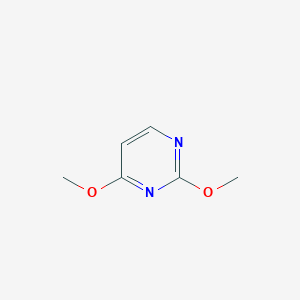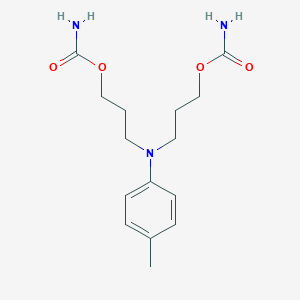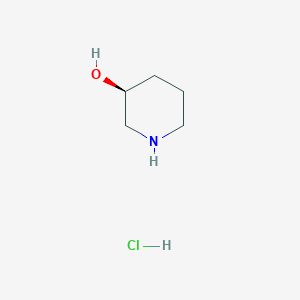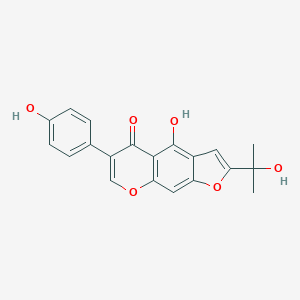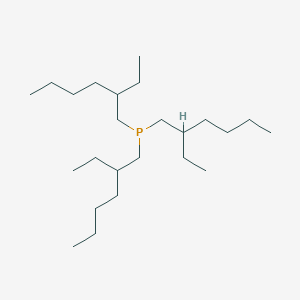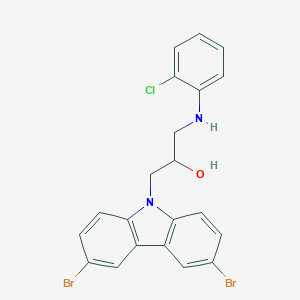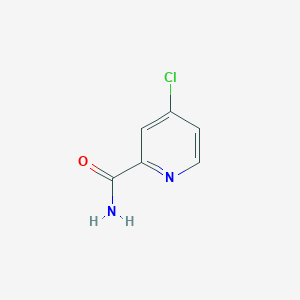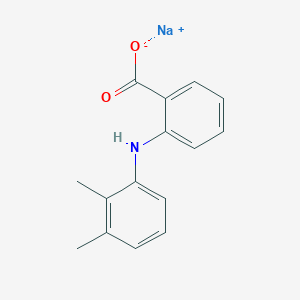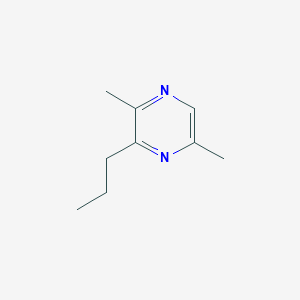
2,5-Dimethyl-3-propylpyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-3-propylpyrazine (DMPP) is a chemical compound that belongs to the pyrazine family. It is widely used in the agricultural industry as a nitrification inhibitor to reduce the loss of nitrogen from fertilizers. DMPP has also been studied for its potential applications in medical and pharmaceutical research.
Applications De Recherche Scientifique
C–H Group Acidity and C–H···N Interactions Analysis
The crystal structures of various methyl-substituted pyrazines, including 2,5-dimethyl pyrazine, were analyzed. These structures were examined in the context of C–H···N interactions, emphasizing the variable acidity of C–H groups and their role in directing molecular and crystal structures (Thalladi, Gehrke, & Boese, 2000).
Flavor Compound Analysis in Complex Matrices
The study involved the analysis of isomers of dimethyl methoxypyrazines in complex matrices like cork stoppers and ladybugs. These compounds are significant flavor compounds, and the study emphasized the importance of accurate analytical determination due to their similar behavior in mass spectrometric, gas chromatographic, and nuclear magnetic resonance spectroscopic analyses (Slabizki, Legrum, Meusinger, & Schmarr, 2014).
Antimicrobial Activities of Heterocyclic Substances
A study investigated the use of 2-arylhydrazononitriles for synthesizing a wide variety of heterocyclic substances. Among these substances, some showed promising antimicrobial activities against various bacterial strains and yeast, highlighting the potential of 2,5-dimethyl-3-propylpyrazine derivatives in this field (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Synthesis Under Phase Transfer Catalytic Conditions
The synthesis of 3,5-dimethyl-1-prop-2-enylpyrazole was studied under phase transfer catalytic conditions and ultrasonic irradiation. This research aimed to understand the kinetic behavior, activation energy, and reaction mechanisms, providing insights into the reaction conditions and efficiencies (Brahmayya & Wang, 2014).
Corrosion Inhibition in Acidic Media
Research explored the inhibitory effect of certain bipyrazole compounds, including derivatives of 2,5-dimethylpyrazine, on the corrosion of pure iron in acidic solutions. The study provided insights into the adsorption behavior and efficiency of these inhibitors in protecting metal surfaces (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Propriétés
Numéro CAS |
18433-97-1 |
|---|---|
Nom du produit |
2,5-Dimethyl-3-propylpyrazine |
Formule moléculaire |
C9H14N2 |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
2,5-dimethyl-3-propylpyrazine |
InChI |
InChI=1S/C9H14N2/c1-4-5-9-8(3)10-6-7(2)11-9/h6H,4-5H2,1-3H3 |
Clé InChI |
ARRSOXMGLBJPNV-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=CN=C1C)C |
SMILES canonique |
CCCC1=NC(=CN=C1C)C |
Autres numéros CAS |
18433-97-1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



